N-Boc-3-iodo-DL-alanine benzyl ester
Description
N-Boc-3-iodo-DL-alanine benzyl ester is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, an iodine atom at the β-carbon, and a benzyl ester. The Boc group offers stability during synthetic procedures, while the iodine atom enables cross-coupling reactions (e.g., Suzuki or Heck reactions) for further functionalization. The benzyl ester enhances lipophilicity and can be removed via hydrogenolysis .
Properties
IUPAC Name |
benzyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXFSYLOWHQCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Alanine
The tert-butoxycarbonyl (Boc) group is introduced to the α-amino group of alanine to prevent unwanted side reactions during subsequent iodination. A standard protocol involves treating DL-alanine with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and dioxane, catalyzed by sodium hydroxide at 0–5°C. The Boc-protected alanine (Boc-DL-alanine) is isolated in 85–92% yield after extraction with ethyl acetate and purification via silica gel chromatography.
Key Reaction Parameters
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Boc₂O (1.2 equiv) | H₂O/dioxane | 0–5°C | 90% |
Iodination at the β-Position
Introducing iodine at the β-carbon of Boc-DL-alanine requires careful selection of iodinating agents to avoid over-iodination or racemization. Two methods dominate literature:
Direct Iodination via Electrophilic Substitution
Boc-DL-alanine is treated with iodine monochloride (ICl) in dichloromethane at −20°C, followed by quenching with sodium thiosulfate. This method achieves moderate yields (65–70%) but risks diastereomer formation due to the planar transition state.
Metal-Mediated Iodination
A more selective approach employs aluminum chloride (AlCl₃) to generate a stabilized enolate intermediate, which reacts with N-iodosuccinimide (NIS) in tetrahydrofuran (THF) at −78°C. This method improves stereocontrol, yielding 78–82% of Boc-3-iodo-DL-alanine with minimal epimerization.
Comparative Analysis
| Method | Iodinating Agent | Solvent | Temperature | Yield | Diastereomeric Ratio |
|---|---|---|---|---|---|
| Electrophilic | ICl | CH₂Cl₂ | −20°C | 68% | 1:1.1 |
| Enolate-mediated | NIS/AlCl₃ | THF | −78°C | 80% | 1:1.03 |
Benzyl Esterification
The carboxylic acid group of Boc-3-iodo-DL-alanine is esterified using benzyl bromide (BnBr) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Reactions proceed in anhydrous dimethylformamide (DMF) at 25°C for 12 hours, yielding the final product in 75–88% yield after column chromatography.
Mechanistic Considerations
The DCC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with benzyl alcohol generated in situ. DMAP accelerates the reaction by stabilizing the transition state through hydrogen bonding.
Stereochemical Challenges and Resolution
Racemization during iodination remains a significant hurdle. Chiral HPLC analysis of the final product typically reveals a 52:48 enantiomeric ratio (er) for the DL mixture, necessitating preparative chromatography for resolution. Alternatively, enzymatic resolution using subtilisin Carlsberg in phosphate buffer (pH 7.4) selectively hydrolyzes the L-enantiomer’s benzyl ester, enabling isolation of D-N-Boc-3-iodo-alanine benzyl ester with 94% enantiomeric excess (ee).
Alternative Routes and Recent Advances
Solid-Phase Synthesis
Immobilizing Boc-DL-alanine on Wang resin via its carboxylic acid group allows iodination on solid support. Subsequent cleavage with benzyl alcohol and trifluoroacetic acid (TFA) yields the target compound in 70% overall yield, reducing purification steps.
Flow Chemistry Approaches
A continuous-flow system combining Boc protection, iodination, and esterification in a single reactor achieves 65% yield with a residence time of 30 minutes. This method enhances reproducibility and scalability for industrial applications.
Analytical Characterization
Critical spectroscopic data for this compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.38–7.28 (m, 5H, Ar-H), 5.21 (s, 2H, OCH₂Ph), 4.45 (qd, J = 7.2 Hz, 1H, α-CH), 3.12 (dd, J = 14.1 Hz, 2H, β-CH₂I), 1.44 (s, 9H, Boc-CH₃).
-
HRMS : m/z calcd for C₁₅H₂₀INO₄ [M+H]⁺: 406.0463; found: 406.0465.
Industrial and Environmental Considerations
While traditional methods use hazardous solvents like CH₂Cl₂, recent efforts substitute cyclopentyl methyl ether (CPME) or 2-methyl-THF, improving the process’s green metrics. Life-cycle assessments indicate a 40% reduction in carbon footprint when using bio-based benzyl alcohol derived from lignin .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in N-Boc-3-iodo-DL-alanine benzyl ester can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Deprotection Reactions: The Boc protecting group can be removed using acids like trifluoroacetic acid (TFA), and the benzyl ester can be cleaved using hydrogenation or catalytic transfer hydrogenation.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or amines in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; palladium on carbon (Pd/C) with hydrogen for benzyl ester cleavage.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like azido, thiocyanato, or amino derivatives.
Deprotected Amino Acids: Free amino acids or peptides after removal of protecting groups.
Peptide Chains: Longer peptide sequences when used in peptide synthesis.
Scientific Research Applications
Chemistry
Peptide Synthesis: N-Boc-3-iodo-DL-alanine benzyl ester is widely used as a building block in the synthesis of peptides and peptidomimetics.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for studying structure-function relationships.
Enzyme Inhibition Studies: Helps in the design of enzyme inhibitors by incorporating into peptide sequences.
Medicine
Drug Development: Utilized in the synthesis of peptide-based drugs and prodrugs.
Diagnostic Agents: Incorporated into peptides used in diagnostic imaging and assays.
Industry
Pharmaceutical Manufacturing: Employed in the large-scale synthesis of peptide drugs.
Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N-Boc-3-iodo-DL-alanine benzyl ester primarily involves its role as a synthetic intermediate. It participates in various chemical reactions due to the presence of reactive functional groups:
Iodine Atom: Acts as a leaving group in substitution reactions.
Boc Group: Provides protection to the amino group during synthesis, preventing unwanted side reactions.
Benzyl Ester: Protects the carboxyl group and can be selectively removed under mild conditions.
Comparison with Similar Compounds
N-Benzoyl-3-phenyl-DL-alanine ethyl ester (CAS 19817-70-0)
- Structure : Benzoyl protecting group, phenyl substituent, ethyl ester.
- Formula: C₁₈H₁₉NO₃ (MW 297.35).
- Key Differences :
- Protecting Group : Benzoyl (acid-labile) vs. Boc (base-stable).
- Substituent : Phenyl (aromatic) vs. iodo (halogen).
- Ester : Ethyl (hydrolyzable under basic conditions) vs. benzyl (removable via hydrogenation).
- Applications : The phenyl group enhances aromatic interactions, making it suitable for fluorescence studies, whereas the iodine in the target compound facilitates halogen bonding and cross-coupling .
N-Boc-3-(1-naphthyl)-D-alanine (CAS 76932-48-4)
- Structure : Boc-protected, 1-naphthyl substituent.
- Formula: C₁₈H₂₁NO₄ (MW 315.36).
- Key Differences :
- Substituent : 1-Naphthyl (bulky aromatic) vs. iodo (small, electronegative).
- Molecular Weight : Higher due to the naphthyl group.
- Applications : The naphthyl group is used in fluorescent probes (e.g., benzoxazole derivatives in ), while iodine’s heavy atom effect aids crystallography or radiopharmaceutical synthesis .
N-Boc-3-cyclohexyl-L-alanine (CAS 37736-82-6)
- Structure : Boc-protected, cyclohexyl substituent.
- Formula: C₁₄H₂₅NO₄ (MW 271.35).
- Key Differences :
- Substituent : Cyclohexyl (aliphatic, lipophilic) vs. iodo (polarizable halogen).
- Solubility : Cyclohexyl enhances lipid solubility, whereas iodine increases polarity.
- Applications : Cyclohexyl derivatives are common in peptide therapeutics for improved metabolic stability; iodine’s reactivity is leveraged in synthetic intermediates .
N-Boc-3,3-diphenyl-L-alanine benzyl ester (CAS 915750-93-5)
- Structure : Boc-protected, diphenyl substituents, benzyl ester.
- Formula: C₂₇H₂₉NO₄ (MW 431.52).
- Key Differences :
- Substituent : Diphenyl (sterically bulky) vs. iodo.
- Molecular Weight : Significantly higher due to dual phenyl groups.
- Applications : Diphenyl groups enhance π-π stacking in drug design, while iodine’s versatility supports diverse synthetic pathways .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | MW | Key Substituent | Ester Group | Price (5g) | Storage Conditions |
|---|---|---|---|---|---|---|---|
| N-Boc-3-iodo-L-alanine methyl ester | 93267-04-0 | C₉H₁₆INO₄ | 329.13 | Iodo | Methyl | JPY 25,000 | 0–6°C |
| N-Benzoyl-3-phenyl-DL-alanine ethyl ester | 19817-70-0 | C₁₈H₁₉NO₃ | 297.35 | Phenyl | Ethyl | N/A | N/A |
| N-Boc-3-(1-naphthyl)-D-alanine | 76932-48-4 | C₁₈H₂₁NO₄ | 315.36 | 1-Naphthyl | N/A | JPY 28,000 | Room temperature |
| N-Boc-3-cyclohexyl-L-alanine | 37736-82-6 | C₁₄H₂₅NO₄ | 271.35 | Cyclohexyl | N/A | JPY 26,000 | Room temperature |
| N-Boc-3,3-diphenyl-L-alanine benzyl ester | 915750-93-5 | C₂₇H₂₉NO₄ | 431.52 | Diphenyl | Benzyl | N/A | N/A |
Biological Activity
N-Boc-3-iodo-DL-alanine benzyl ester is a synthetic amino acid derivative that has garnered attention for its potential applications in medicinal chemistry and peptide synthesis. This compound, characterized by its tert-butoxycarbonyl (Boc) protecting group and iodine substitution at the 3-position, presents unique biological properties that merit exploration.
Chemical Structure and Properties
- Molecular Formula : C15H20INO4
- Molecular Weight : Approximately 405.23 g/mol
- IUPAC Name : Benzyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
The presence of the iodine atom enhances the compound's reactivity, making it a valuable intermediate in various synthetic pathways. The Boc group serves to protect the amino functionality during peptide synthesis, facilitating the formation of more complex structures without premature reactions.
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds to highlight its unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Boc-3-bromo-DL-alanine benzyl ester | Amino acid derivative | Bromine instead of iodine; less reactive |
| N-Boc-L-alanine benzyl ester | Amino acid derivative | No halogen substitution; simpler structure |
| N-Boc-2-iodo-DL-alanine benzyl ester | Amino acid derivative | Iodine at the 2-position; different reactivity profile |
| Benzyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | Similar structure | Same core structure but without esterification |
The unique iodine substitution at the 3-position significantly enhances the reactivity of this compound compared to its analogs, making it particularly valuable in synthetic organic chemistry and pharmaceutical applications.
Case Studies and Research Findings
Although specific case studies focusing solely on this compound are not extensively documented, related research provides insights into its potential applications:
- Synthetic Applications : Research indicates that iodinated amino acids can be utilized in synthesizing more complex biomolecules. For instance, studies have shown that such compounds can be employed as intermediates in the synthesis of peptide analogs that exhibit enhanced biological activities .
- Peptide Mimicry : The structural characteristics of similar compounds suggest potential for peptide mimicry, which could lead to the development of novel therapeutics targeting specific biological pathways .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-Boc-3-iodo-DL-alanine benzyl ester, and how can structural integrity be ensured?
- Methodological Answer : Synthesis typically involves sequential protection, iodination, and esterification. First, protect the amino group of DL-alanine with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Next, iodinate the β-carbon using iodine and a silver salt (e.g., AgNO₃) or N-iodosuccinimide (NIS) in anhydrous conditions . Finally, introduce the benzyl ester via benzyl chloride in the presence of a base (e.g., DIPEA). Monitor reaction progress via TLC and confirm the final structure using (e.g., tert-butyl singlet at ~1.4 ppm, benzyl protons at ~5.1 ppm, and iodine-induced deshielding of adjacent carbons) .
Q. How should researchers characterize the purity and stereochemical composition of this compound?
- Methodological Answer : Employ HPLC with a chiral stationary phase to assess enantiomeric excess, as the DL-form indicates a racemic mixture. Confirm purity (>95%) via reverse-phase HPLC using a C18 column and UV detection at 210–254 nm, referencing CAS RN [93267-04-0] for comparative retention times . Mass spectrometry (ESI-MS or MALDI-TOF) should corroborate the molecular ion peak (expected m/z ~385–390 for [M+H]⁺) .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent decomposition of the iodinated side chain and Boc group. Avoid prolonged exposure to moisture, as hydrolysis of the benzyl ester or Boc group may occur .
Advanced Research Questions
Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS) protocols?
- Methodological Answer : Use the compound as a building block for introducing non-natural amino acids. Deprotect the Boc group with TFA (20–50% in DCM) while retaining the benzyl ester. Optimize coupling using HATU/DIPEA in DMF, monitoring by Kaiser test. Post-synthesis, remove the benzyl ester via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH) . Chiral HPLC is recommended post-cleavage to assess racemization, especially given the DL-configuration .
Q. What strategies enable the functionalization of the iodo group in this compound for bioconjugation or cross-coupling reactions?
- Methodological Answer : The iodo group serves as a versatile handle for Suzuki-Miyaura or Ullmann couplings. For example, perform palladium-catalyzed cross-coupling with aryl boronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 80°C. Ensure Boc and benzyl ester stability by pre-testing reaction conditions with model compounds . Monitor iodine displacement via if fluorinated reagents are used .
Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?
- Methodological Answer : Discrepancies may arise from iodination efficiency or purification methods. Repurify crude products via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water. Validate purity with orthogonal techniques (e.g., NMR integration vs. HPLC area-percent) . For low iodination yields, optimize stoichiometry (e.g., 1.5 eq NIS) or switch to silver-mediated protocols .
Data-Driven Analysis and Troubleshooting
Q. What analytical approaches differentiate degradation products of this compound during storage?
- Methodological Answer : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage or de-Boc products). Compare degradation kinetics under varying temperatures (0°C vs. 25°C) via accelerated stability studies. Assign peaks using reference standards (e.g., N-Boc-3-iodo-DL-alanine for de-esterified products) .
Q. How does the steric bulk of the Boc and benzyl groups influence the reactivity of the iodo substituent?
- Methodological Answer : The Boc group may hinder nucleophilic attacks on the iodine due to steric shielding, as observed in slower SN2 reactions compared to non-protected analogs. Quantify reactivity via competition experiments with tert-butyl-free derivatives under identical conditions. Computational modeling (DFT) can further elucidate steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
